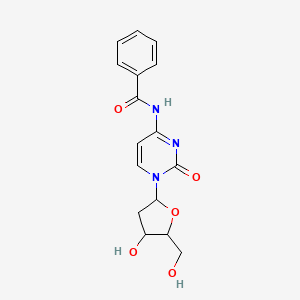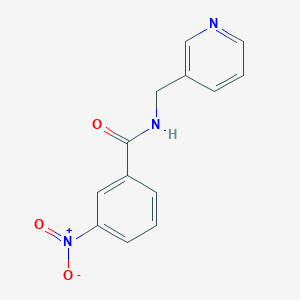
3-methyl-2-propan-2-ylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-2-propan-2-ylphenol, also known as 3-isopropylphenol, is an organic compound with the molecular formula C9H12O. It is a derivative of phenol where the hydrogen atom at the meta position is replaced by an isopropyl group. This compound is known for its distinct aromatic properties and is used in various industrial and scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-methyl-2-propan-2-ylphenol can be synthesized through several methods. One common synthetic route involves the alkylation of phenol with isopropyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of Friedel-Crafts alkylation. This method employs a Lewis acid catalyst, such as aluminum chloride, to facilitate the alkylation of phenol with isopropyl chloride. The reaction is carried out at elevated temperatures and pressures to achieve high yields .
Analyse Des Réactions Chimiques
Types of Reactions
3-methyl-2-propan-2-ylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Applications De Recherche Scientifique
3-methyl-2-propan-2-ylphenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential antimicrobial and antioxidant properties.
Industry: Utilized in the production of fragrances, resins, and polymers.
Mécanisme D'action
The mechanism of action of 3-methyl-2-propan-2-ylphenol involves its interaction with biological molecules through hydrogen bonding and hydrophobic interactions. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The isopropyl group enhances the compound’s hydrophobic interactions, allowing it to penetrate lipid membranes and exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol: The parent compound with a hydroxyl group attached to a benzene ring.
Thymol: A phenolic compound with a similar structure but with a methyl group at the ortho position.
Carvacrol: Another phenolic compound with a similar structure but with a methyl group at the para position.
Uniqueness
3-methyl-2-propan-2-ylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the isopropyl group at the meta position enhances its hydrophobicity and affects its reactivity compared to other phenolic compounds .
Propriétés
Numéro CAS |
1321-81-9 |
|---|---|
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
3-methyl-2-propan-2-ylphenol |
InChI |
InChI=1S/C10H14O/c1-7(2)10-8(3)5-4-6-9(10)11/h4-7,11H,1-3H3 |
Clé InChI |
AZXBHGKSTNMAMK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Bromo-7,7-dimethyl-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one](/img/structure/B8801870.png)







